N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Description
N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene-2-sulfonamide core linked to a substituted phenyl group. The phenyl ring is functionalized with a 4-methoxy group and a 3-(2-oxopyrrolidin-1-yl) moiety. The 2-oxopyrrolidinyl group may enhance lipophilicity and binding affinity, while the methoxy group could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-20-11-9-17(14-19(20)23-12-4-7-21(23)24)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYMEUPCNMOULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the sulfonamide linkage. One common method involves the condensation of N-methylisatin with 2,2,2-trifluoroethylamine, followed by further reactions to introduce the naphthalene sulfonamide group . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
Structural Features
The presence of both the naphthalene ring and the pyrrolidinone structure enhances its biological activity, particularly in enzyme inhibition. The sulfonamide group is known for its role in pharmacological activity, allowing the compound to engage effectively with biological macromolecules.
Synthetic Routes
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves several steps:
- Preparation of Naphthalene Core : Starting with naphthalene, sulfonation is performed to introduce the sulfonamide group.
- Amination : The sulfonated naphthalene undergoes amination with 4-methoxy-3-aminophenylpyrrolidinone.
- Condensation Reaction : This step introduces the pyrrolidinone moiety under controlled conditions using suitable catalysts and solvents.
Industrial Production
In an industrial context, continuous flow processes may be employed to enhance efficiency. Automated reactors can provide precise control over reaction parameters such as temperature and pressure, ensuring consistent product quality.
Scientific Research Applications
This compound has several notable applications across different scientific fields:
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules.
- Studies of Reaction Mechanisms : It is utilized in research focusing on reaction kinetics and mechanisms.
Biology
- Enzyme Inhibition Studies : The compound’s structure allows it to interact with enzymes, making it useful for studying enzyme inhibition and protein-ligand interactions.
Medicine
- Therapeutic Properties : It is investigated for potential anti-inflammatory and anticancer activities due to its biological profile.
Industry
- Material Development : The compound can be used in creating new materials with specific properties, such as polymers and coatings.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Below is a summary of a study evaluating its effectiveness:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 |
| This compound | S. aureus | 18 | 16 |
These results demonstrate its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation.
- Cerebroprotective Effects : Research indicated that compounds similar to this one exhibited neuroprotective properties against cerebrovascular disorders.
- Enzyme Inhibition Profiles : Investigations into enzyme interactions revealed significant inhibition rates against carbonic anhydrase enzymes, which are crucial in physiological processes.
Mechanism of Action
The mechanism by which N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidinone moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. The sulfonamide group may also play a role in binding to proteins or other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and related sulfonamide derivatives:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target compound’s pyrrolidinone and methoxy groups likely confer moderate lipophilicity (clogP ~3–4), enhancing membrane permeability compared to Analog 3’s hydrophilic carboxylic acid (clogP ~1.5) .
- Metabolic Stability : The 2-oxopyrrolidinyl group may resist oxidative metabolism better than Analog 1’s benzylpiperidinylmethyl moiety, which is prone to CYP450-mediated degradation .
- Solubility : Lower than Analog 3 due to the absence of ionizable groups but higher than Analog 2’s sterically hindered structure .
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide (MNPA) is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MNPA features a naphthalene ring system, a sulfonamide group, and a pyrrolidinone moiety. Its molecular formula is , with a molecular weight of approximately 396.46 g/mol. The compound appears as a white to off-white powder and exhibits limited solubility in water, which is relevant for its bioavailability in therapeutic applications .
MNPA primarily acts as an inhibitor of carbonic anhydrase enzymes , which play crucial roles in physiological processes such as acid-base balance and respiration. The compound's structural features enable it to interact effectively with the active sites of these enzymes, leading to inhibition. This inhibition can have various downstream effects on cellular metabolism and signaling pathways, particularly in cancer cells.
Anticancer Properties
Research indicates that MNPA exhibits notable anticancer activity across various cancer cell lines. A study highlighted its effectiveness against non-small cell lung carcinoma (A549), liver cancer (HepG-2), colon cancer (LoVo), and breast cancer (MCF-7) cell lines. The compound demonstrated significant cytotoxic effects, with half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxic Activity of MNPA Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 20.17 | 5-Fluorouracil | 15.00 |
| HepG-2 | 22.64 | 5-Fluorouracil | 12.00 |
| LoVo | 45.57 | 5-Fluorouracil | 18.00 |
| MCF-7 | 51.50 | 5-Fluorouracil | 10.00 |
The mechanism underlying its anticancer effects includes the induction of apoptosis , characterized by increased expression of pro-apoptotic markers such as p53 and caspase-7, alongside downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, MNPA has been investigated for its antimicrobial activity . Studies have shown that compounds structurally related to MNPA exhibit significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of MNPA:
- Study on Anticancer Activity : In vitro tests demonstrated that MNPA induced cell cycle arrest and apoptosis in MCF-7 cells through flow cytometry analysis, showing a concentration-dependent increase in early and late apoptotic cell death modes .
- Antimicrobial Studies : Compounds similar to MNPA were screened for antibacterial properties, revealing significant efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition Studies : Research indicated that MNPA effectively inhibits carbonic anhydrase, leading to reduced tumor growth in animal models, further supporting its therapeutic potential in oncology .
Q & A
Q. What are the key synthetic pathways for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide?
The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. Key steps include:
- Coupling of pyrrolidinone and methoxyphenyl groups : Achieved via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere) .
- Sulfonamide formation : Reaction of naphthalene-2-sulfonyl chloride with the amine intermediate in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization to isolate the final product, confirmed by HPLC and mass spectrometry .
Q. How is the compound’s three-dimensional conformation characterized?
X-ray crystallography is the gold standard, using software like SHELX for structure refinement. Key parameters include bond angles, torsion angles, and hydrogen-bonding patterns (e.g., interactions between the sulfonamide group and pyrrolidinone oxygen) . Supplementary techniques like NMR (¹H, ¹³C, and 2D COSY) validate solution-phase conformation .
Q. What initial biological screening methods are used to assess its activity?
- Receptor binding assays : Radioligand displacement studies (e.g., for mGluR2 antagonism, as seen in structurally related compounds) .
- Enzyme inhibition assays : Fluorescence-based or colorimetric readouts for targets like kinases or proteases .
- Cell viability tests : MTT assays in disease-relevant cell lines (e.g., neuroblastoma for neurological applications) .
Q. How are physicochemical properties (e.g., solubility, stability) determined?
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) .
- Stability : Forced degradation studies under heat, light, and humidity, analyzed via HPLC .
- Lipophilicity : Calculated logP values using reverse-phase HPLC retention times .
Advanced Research Questions
Q. How do structural modifications influence binding affinity to metabotropic glutamate receptors (mGluRs)?
- Methoxy group positioning : Para-substitution on the phenyl ring enhances steric complementarity with mGluR2’s binding pocket, as shown in SAR studies .
- Pyrrolidinone vs. piperidinone : The 5-membered pyrrolidinone ring improves conformational rigidity, increasing receptor selectivity over 6-membered analogs .
- Sulfonamide substitution : Trifluoromethyl or benzodioxine groups (as in analogs) alter electron distribution, modulating hydrogen-bonding interactions .
Q. What crystallographic strategies resolve ambiguities in electron density maps for this compound?
- High-resolution data collection : Synchrotron sources (λ = 0.7–1.0 Å) improve signal-to-noise ratios for weakly diffracting crystals .
- Twinned data refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning, common in sulfonamide derivatives due to flexible substituents .
- Hydrogen-bonding analysis : Graph-set notation (e.g., motifs) identifies stabilizing interactions between sulfonamide and adjacent aromatic rings .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across assays) be reconciled?
- Assay standardization : Control for variables like buffer ionic strength, ATP concentration in kinase assays, or cell passage number .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Molecular dynamics simulations : Compare binding poses in homology models of related receptors (e.g., mGluR2 vs. mGluR3) to explain selectivity discrepancies .
Q. What computational methods predict its pharmacokinetic properties?
- ADME modeling : Tools like SwissADME estimate bioavailability (%F = 65–80%) and blood-brain barrier penetration (BBB score = 0.8–1.2) based on polar surface area (PSA ≈ 90 Ų) .
- CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® kits) screen for interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
